Product packaging for Roxatidine-d10 Acetate Hydrochloride(Cat. No.:)

Roxatidine-d10 Acetate Hydrochloride

Cat. No.: B13433559
M. Wt: 395.0 g/mol
InChI Key: FEWCTJHCXOHWNL-PBQOSDORSA-N
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Description

Contextual Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling involves the replacement of one or more atoms in a molecule with their non-radioactive isotopes. isotope.com These labeled compounds are chemically almost identical to their unlabeled counterparts but possess a key difference in mass that can be detected by analytical techniques like mass spectrometry. hwb.gov.in

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate if a deuterium atom is present at that position. This phenomenon is known as the kinetic isotope effect. This effect can be exploited in mechanistic studies of chemical and biological processes. symeres.com

The use of stable isotope-labeled compounds, particularly those containing deuterium, is widespread in pharmaceutical research. ckisotopes.com Key applications include:

Metabolism Studies: Deuterium-labeled compounds are invaluable for tracing the metabolic fate of a drug. By analyzing the metabolites, researchers can identify the sites of metabolic transformation and understand how the body processes the drug. clearsynth.comsymeres.com

Pharmacokinetic Analysis: These labeled compounds are used to gain a clearer understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.in

Bioavailability Studies: Stable isotopes can help determine the fraction of an administered drug that reaches the systemic circulation. symeres.com

Improving Metabolic Stability: In some cases, the strategic placement of deuterium at metabolically vulnerable sites can slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. ckisotopes.comnih.gov

Table 1: Key Applications of Stable Isotope Labeling in Drug Development

Application Description
Metabolism Studies Tracing the metabolic pathways of a drug to identify its metabolites. clearsynth.comsymeres.com
Pharmacokinetic Analysis Studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. hwb.gov.in
Bioavailability Studies Determining the proportion of a drug that enters the circulation. symeres.com
Metabolic Stability Potentially slowing down drug metabolism to improve its pharmacokinetic properties. ckisotopes.comnih.gov

Overview of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride as a Histamine (B1213489) H2 Receptor Antagonist

Roxatidine Acetate Hydrochloride is a medication that belongs to the class of histamine H2-receptor antagonists. ontosight.ai These drugs work by reducing the amount of acid produced by the stomach and are used in the treatment of conditions such as gastric and duodenal ulcers. frontiersin.orgwikipedia.orgmedchemexpress.com

Roxatidine Acetate Hydrochloride is administered as a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form within the body. nih.gov After oral administration, it is almost completely absorbed (greater than 95%) and is rapidly converted to its active metabolite, roxatidine. nih.govnih.gov This conversion is carried out by esterases in the small intestine, plasma, and liver. nih.gov The active form, roxatidine, then acts as a competitive inhibitor of histamine at the H2 receptors on parietal cells in the stomach, thereby suppressing gastric acid secretion. frontiersin.orgdrugbank.com

The primary metabolic pathway for Roxatidine Acetate Hydrochloride is its rapid deacetylation to form roxatidine. drugbank.com This active metabolite is the main component found in both plasma and urine following administration of the prodrug. nih.gov In fact, the parent compound, Roxatidine Acetate Hydrochloride, is typically not detectable in either plasma or urine. nih.gov

Rationale for Deuteration in Roxatidine Acetate Hydrochloride

The deuterated form of Roxatidine Acetate Hydrochloride, specifically Roxatidine-d10 Acetate Hydrochloride, has been synthesized for research purposes, primarily to investigate the metabolism of the drug in detail. In a study involving the administration of this compound (RA-d10) to rats and dogs, where the deuterium atoms were located on the piperidine (B6355638) ring, researchers were able to gain significant insights into its metabolic pathways. nih.gov

The co-administration of radiolabeled (¹⁴C-RA) and deuterated (RA-d10) forms of the drug facilitated the isolation and identification of numerous urinary metabolites. nih.gov The study revealed that hydroxylation, a key metabolic reaction, occurred on the piperidine ring. Interestingly, the analysis of these hydroxylated metabolites showed an unexpected loss of three or four deuterium atoms from the ring. nih.gov This finding provided valuable information about the mechanism of the hydroxylation reaction.

Furthermore, the use of the deuterated compound allowed for the observation of both primary and secondary isotope effects on the in vivo conversion rate and the retention time in high-performance liquid chromatography (HPLC), respectively. nih.gov These observations underscore the utility of deuteration as a tool to probe the intricate details of drug metabolism.

Table 2: Research Findings from the Study of this compound

Finding Significance
Facilitated Metabolite Identification Co-administration of ¹⁴C-RA and RA-d10 aided in the isolation and identification of 15 urinary metabolites. nih.gov
Unexpected Deuterium Loss Oxygenated metabolites on the piperidine ring showed a loss of three or four deuterium atoms, providing insight into the hydroxylation mechanism. nih.gov
Observation of Isotope Effects A primary isotope effect was observed on the in vivo conversion rate, and a secondary isotope effect was seen in HPLC retention time. nih.gov

Strategies for Modulating Metabolic Pathways via Deuterium Substitution

The strategic substitution of hydrogen with deuterium is a sophisticated method for modulating the metabolic pathways of a pharmaceutical compound. This approach leverages the kinetic isotope effect (KIE) to alter the rate at which a drug is metabolized, thereby influencing its efficacy and duration of action.

The foundational principle of this strategy is the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is inherently more stable and requires more energy to break. alfa-chemistry.com Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, in processes that involve the cleavage of C-H bonds. researchgate.netplos.org By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism at that specific site can be substantially reduced. nih.gov This can lead to several desirable outcomes:

Prolonged Half-Life: Reduced metabolic clearance typically results in a longer plasma half-life, potentially allowing for less frequent dosing and improved patient compliance. nih.govresearchgate.net

Metabolic Shunting: Deuteration at a primary metabolic site can sometimes divert the drug's biotransformation to alternative, secondary pathways. nih.gov This "metabolic switching" can be advantageous if the primary pathway leads to the formation of toxic or reactive metabolites, thereby improving the drug's safety profile. nih.govresearchgate.net

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties
PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondConsequence in Drug Metabolism
Bond Energy LowerHigherThe C-D bond is more stable and harder to break. alfa-chemistry.com
Vibrational Frequency HigherLowerContributes to the higher energy required for C-D bond cleavage.
Bond Length LongerShorterReflects the greater stability of the C-D bond. unibestpharm.com
Rate of Enzymatic Cleavage FasterSlower (Kinetic Isotope Effect)Leads to decreased rate of metabolism at the site of deuteration. nih.gov

Advantages of Deuterium Labeling for Investigating Drug Disposition

Beyond its use in creating potentially superior therapeutics, deuterium labeling is an invaluable tool in pharmaceutical research for elucidating the complex processes of drug disposition, encompassing absorption, distribution, metabolism, and excretion (ADME).

One of the primary applications of deuterated compounds like this compound is their use as internal standards in bioanalytical assays, particularly those involving mass spectrometry. researchgate.net For a drug's concentration to be accurately measured in biological samples (such as plasma or urine), an internal standard is added in a known quantity. A deuterated version of the drug is the ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated parent drug, ensuring it behaves similarly during sample extraction and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the parent drug and its metabolites. researchgate.net

Table 2: Key Advantages of Deuterium Labeling in Drug Disposition Studies
AdvantageApplication AreaDescription
Ideal Internal Standard Quantitative Bioanalysis (Mass Spectrometry)Ensures accurate and precise measurement of drug and metabolite concentrations in biological fluids due to near-identical physicochemical properties and distinct mass. researchgate.netresearchgate.net
Non-Radioactive Tracer Pharmacokinetic (ADME) StudiesAllows for tracking the absorption, distribution, metabolism, and excretion of a drug in vivo to understand its metabolic fate without using radioactive labels. researchgate.netnih.gov
Metabolite Identification Drug Metabolism ResearchHelps in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices, facilitating the characterization of biotransformation pathways.
Mechanistic Studies Enzymology and Reaction KineticsUsed to probe the mechanisms of enzymatic reactions by measuring the kinetic isotope effect, providing insight into bond-breaking steps in the metabolic process. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29ClN2O4 B13433559 Roxatidine-d10 Acetate Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29ClN2O4

Molecular Weight

395.0 g/mol

IUPAC Name

[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2;

InChI Key

FEWCTJHCXOHWNL-PBQOSDORSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)COC(=O)C)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Roxatidine D10 Acetate Hydrochloride

Synthetic Pathways to Roxatidine (B1205453) Acetate (B1210297) Hydrochloride Precursors

The synthesis of the non-labeled parent compound, Roxatidine Acetate Hydrochloride, provides the foundational route that can be adapted for its deuterated isotopologue. The general approach involves a multi-step process starting from commercially available materials. wikipedia.orggoogle.com

The synthesis of Roxatidine Acetate Hydrochloride typically begins with m-hydroxybenzaldehyde and piperidine (B6355638). wikipedia.orggoogle.com The process involves a sequence of reactions to build the molecule step-by-step.

A common synthetic route is outlined below:

Reductive Amination: The synthesis starts with the reductive amination of m-hydroxybenzaldehyde with piperidine to form 3-(1-piperidinylmethyl)phenol. wikipedia.orggoogle.com This reaction is often carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄). google.comgoogle.com

Etherification (Williamson Ether Synthesis): The resulting phenol (B47542) is then subjected to an etherification reaction. It is condensed with a 3-halopropylamine derivative, such as N-(3-bromopropyl)phthalimide, under basic conditions. wikipedia.org This step forms the ether linkage and extends the side chain.

Deprotection: The phthalimide (B116566) protecting group on the primary amine is subsequently removed, often by hydrazinolysis (reacting with hydrazine), to yield (3-(1-piperidinylmethyl)phenoxy)propylamine. wikipedia.org

Amidation and Acetylation: The final steps involve the formation of the amide and subsequent acetylation. The primary amine is first reacted with a glycolic acid derivative to form the amide bond, yielding roxatidine. wikipedia.org This is followed by acetylation, typically using acetic anhydride, to produce the final product, Roxatidine Acetate. wikipedia.org

Salt Formation: The final step involves reacting the roxatidine acetate base with hydrochloric acid (HCl) to form the stable hydrochloride salt. google.com

Table 1: Overview of Multi-Step Synthesis for Roxatidine Acetate Precursor

StepReactantsKey Reagents/ConditionsProduct
1m-hydroxybenzaldehyde, PiperidineReductive agent (e.g., NaBH₄)3-(1-piperidinylmethyl)phenol
23-(1-piperidinylmethyl)phenol, N-(3-bromopropyl)phthalimideBase (e.g., NaOH), Solvent (e.g., DMSO/Toluene)Phthalimide-protected intermediate
3Phthalimide-protected intermediateHydrazine(3-(1-piperidinylmethyl)phenoxy)propylamine
4(3-(1-piperidinylmethyl)phenoxy)propylamine, Glycolic acid derivativeHeatRoxatidine
5RoxatidineAcetic anhydrideRoxatidine Acetate
6Roxatidine AcetateDry HCl gas in solvent (e.g., ethanol-acetone)Roxatidine Acetate Hydrochloride

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction step. For the synthesis of roxatidine acetate and its analogs, various parameters are adjusted to maximize yield and purity while ensuring scalability and cost-effectiveness. mit.edugoogle.com

Key areas for optimization include:

Solvent Selection: Solvents are chosen based on reactant solubility, reaction temperature, and ease of removal. For instance, in the etherification step, a mixture of dimethyl sulfoxide (B87167) (DMSO) and toluene (B28343) can be used. google.com The choice of solvent can significantly impact reaction rates and side-product formation.

Base Selection: In steps requiring a base, such as etherification, the choice between inorganic bases (e.g., potassium carbonate, sodium hydroxide) and organic bases (e.g., triethylamine) can influence the reaction's outcome. google.comgoogle.com The base's strength and solubility are critical factors.

Temperature Control: Reaction temperatures are carefully controlled to balance reaction rate with the prevention of side reactions or product degradation. For example, the final amidation and crystallization steps may be performed at low temperatures (e.g., below 0°C) to improve yield and crystal quality. google.com

Catalyst Use: While not prominent in the primary roxatidine synthesis, catalysts are crucial in many analogous organic syntheses. Optimization involves screening different catalysts and adjusting their loading to achieve the desired conversion with minimal cost and environmental impact. researchgate.net

Table 2: Example of Reaction Condition Optimization for Amidation

ParameterCondition ACondition BCondition COutcome
Catalyst NoneIron(III) Chloride (5 mol%)Iron(III) Chloride (15 mol%)Yield increases with catalyst loading. researchgate.net
Solvent TolueneDichloromethaneSolvent-freeSolvent-free conditions can be more environmentally friendly and lead to higher yields in some cases. researchgate.net
Temperature 80°C120°C150°CHigher temperatures can increase reaction rates but may also lead to decomposition. researchgate.net
Base NoneK₂CO₃TriethylamineThe choice of base can significantly affect the yield by neutralizing acidic byproducts. researchgate.net

Strategies for Deuterium (B1214612) Incorporation into Roxatidine Acetate Hydrochloride

To synthesize Roxatidine-d10 Acetate Hydrochloride, deuterium atoms must be incorporated into the molecule. This is most effectively achieved by using a deuterated starting material or by performing isotopic exchange reactions.

The most direct strategy to create the d10 isotopologue is to use a fully deuterated piperidine ring as a starting material. This "bottom-up" approach ensures precise and high-level deuterium incorporation at the desired positions from the beginning of the synthesis.

The synthesis would follow the same pathway described in section 2.1.1, with the substitution of standard piperidine with piperidine-d11 . This deuterated building block would then be carried through the reductive amination and subsequent steps, resulting in the final this compound product. Methods for preparing deuterated piperidines often involve the reduction of pyridine (B92270) using deuterium sources. researchgate.net The synthesis of specifically labeled piperidine rings has been a focus of research for creating deuterated pharmaceuticals. iaea.orgiaea.org

An alternative or supplementary approach is Hydrogen/Deuterium Exchange (H/D exchange or HIE). nih.govacs.org This technique involves exchanging hydrogen atoms for deuterium atoms on a pre-formed molecule or an intermediate. HIE is particularly valuable for "late-stage" deuteration, where the isotope is introduced near the end of a synthetic sequence. osti.govresearchgate.net

For the roxatidine structure, HIE could potentially be used to enrich the piperidine ring with deuterium. This often requires a catalyst, such as a transition metal (e.g., iridium, palladium, platinum), and a deuterium source, commonly deuterium gas (D₂) or deuterated water (D₂O). nih.govacs.org The conditions (temperature, pressure, catalyst) must be carefully optimized to achieve high levels of deuteration without causing unwanted side reactions. nih.gov

Advanced Synthetic Techniques for Deuterated Pharmaceuticals

The field of isotopic labeling is continually evolving, with new methods offering greater efficiency, selectivity, and applicability to complex molecules. arizona.eduresearchgate.net These advanced techniques could be applied to the synthesis of this compound and other deuterated drugs. benthamdirect.com

Table 3: Advanced Techniques for Pharmaceutical Deuteration

TechniqueDescriptionPotential Application for Roxatidine-d10
Metal-Catalyzed HIE Uses transition metal catalysts (e.g., Iridium, Ruthenium) to activate C-H bonds and facilitate exchange with a deuterium source. nih.govacs.orgCould be applied to an intermediate or the final roxatidine molecule to deuterate the piperidine ring.
Photocatalysis Employs light-activated catalysts (photocatalysts) to mediate H/D exchange under mild conditions. researchgate.netosti.govOffers a potentially gentler method for late-stage deuteration, reducing the risk of degrading the complex molecule.
Organocatalysis Uses small organic molecules as catalysts for deuteration, avoiding the use of expensive or toxic metals. arizona.eduCould be used to prepare deuterated building blocks, such as deuterated aldehydes, for use in the synthesis.
Late-Stage Functionalization A broad strategy focused on introducing isotopes or functional groups at the final stages of a synthesis. researchgate.netHIE and photocatalytic methods are key examples of late-stage deuteration that could simplify the overall synthetic route.

These modern methods offer significant advantages, including the ability to perform deuteration on complex, functionalized molecules without requiring a complete de novo synthesis from simple deuterated precursors. rsc.org This flexibility is a major asset in drug discovery and development, allowing for the rapid generation of deuterated analogs for further study. musechem.comnih.gov

Flow Synthesis Systems for Deuterium Labeling

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch synthesis for isotopic labeling. x-chemrx.comcolab.ws These systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved reaction yields, higher selectivity, and enhanced safety. x-chemrx.comansto.gov.au When applied to deuterium labeling, flow systems can facilitate the efficient use of expensive deuterated reagents and enable reactions that may be difficult to control in a batch setup. x-chemrx.comnih.gov

One innovative approach involves an electrochemical flow synthesis system that operates at ambient temperature and pressure. bionauts.jp This system utilizes a proton-conducting membrane with electrodes. Heavy water (D₂O) is supplied to the anode, where it is electrochemically oxidized to generate deuterium ions (D+). bionauts.jp These ions pass through the membrane to the cathode, where they react with the substrate molecule, in this case, a precursor to Roxatidine. bionauts.jp This method avoids the use of high-pressure deuterium gas, a significant safety concern in traditional deuteration reactions, and allows for the reuse of the D₂O raw material. nih.govbionauts.jp

Key performance indicators for such systems demonstrate high efficiency, making them attractive for pharmaceutical development. bionauts.jp The continuous nature of the process allows for on-demand synthesis and is compatible with a wide range of compounds. x-chemrx.combionauts.jp For instance, a continuous flow Raney nickel-catalyzed hydrogen-deuterium exchange (HIE) process has been successfully developed for labeling nitrogen-containing heterocycles and complex pharmaceutical compounds. x-chemrx.com This late-stage HIE is cost-effective as it uses readily available reagents like D₂O and does not require the synthesis of the entire molecule from isotopically enriched starting materials. x-chemrx.com

Table 1: Performance of a Representative Electrochemical Flow Synthesis System for Deuterium Labeling

Parameter Value Source
Operating Temperature ~25 °C (Room Temperature) bionauts.jp
Operating Pressure Ambient Pressure bionauts.jp
Deuterium Source Heavy Water (D₂O) bionauts.jp
Deuterium Introduction Rate 80–99% bionauts.jp
Reaction Yield 80–98% bionauts.jp

Considerations for Scalable Synthesis of Deuterated Compounds

The transition from small-scale laboratory synthesis to large-scale industrial production of deuterated compounds presents several challenges. The development of methodologies for large-scale deuterium labeling requires technologies that are reliable, robust, and scalable. nih.gov As deuterated compounds are increasingly developed as active pharmaceutical ingredients themselves, the need for efficient, scalable methods has grown. nih.gov

A primary consideration is the choice of catalyst and deuterium source. For large-scale synthesis, the ideal catalyst should be stable, reusable, and efficient. Nanostructured iron catalysts derived from abundant iron salts and cellulose (B213188) have shown promise for the scalable and selective deuteration of various (hetero)arenes using inexpensive D₂O. nih.gov This approach has been successfully demonstrated on a kilogram scale, highlighting its industrial applicability. nih.gov The air- and water-stable nature of such a catalyst simplifies handling and allows for straightforward quality control. nih.gov

Process safety and efficiency are also paramount. Traditional methods often rely on D₂ gas, which poses significant handling risks at a large scale. nih.gov Flow chemistry offers a safer alternative by generating deuterium gas in situ from D₂O through electrolysis, consuming it immediately in the reaction. nih.gov This minimizes the amount of hazardous gas present at any given time. nih.gov Furthermore, flow chemistry can improve selectivity and reduce the decomposition of sensitive functional groups by enabling precise control over reaction time and temperature, which is often difficult to manage in large batch reactors. ansto.gov.au

Finally, economic viability is a critical factor. The cost and availability of the deuterium source are major considerations. D₂O is significantly less expensive and more readily available than D₂ gas, making it the preferred source for large-scale operations. nih.gov Methodologies that allow for late-stage isotopic labeling are also more cost-effective, as they avoid the need to redesign entire multi-step syntheses with expensive labeled starting materials. chemicalsknowledgehub.comx-chemrx.com

Table 2: Comparison of Lab-Scale vs. Scalable Deuteration Synthesis Considerations

Feature Lab-Scale Synthesis Scalable Synthesis
Primary Goal Proof-of-concept, producing small quantities for analysis Efficient, cost-effective, and safe production of large quantities
Deuterium Source D₂ gas or D₂O may be used D₂O is strongly preferred due to lower cost and enhanced safety nih.gov
Catalyst Wide variety of catalysts, including precious metals Robust, reusable, and inexpensive catalysts (e.g., nanostructured iron) are required nih.gov
Methodology Batch processing is common Continuous flow processing is increasingly favored for safety and control x-chemrx.comansto.gov.au
Safety Standard laboratory precautions Minimized use of hazardous reagents (e.g., D₂ gas), robust process controls nih.gov

| Cost-Efficiency | Less critical | A primary driver; favors late-stage labeling and inexpensive reagents chemicalsknowledgehub.comx-chemrx.com |

Advanced Analytical Characterization of Roxatidine D10 Acetate Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of Roxatidine-d10 Acetate (B1210297) Hydrochloride and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for Roxatidine (B1205453) and its Metabolites

HPLC is a cornerstone technique for the analysis of roxatidine and its metabolites due to its high resolution and sensitivity. researchgate.netjfda-online.com Method development typically involves optimizing several parameters to achieve efficient separation and accurate quantification.

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For the analysis of roxatidine in human plasma, a C8 or C18 column is often employed. jfda-online.com The mobile phase composition is critical for achieving good separation. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile. researchgate.netjfda-online.com The pH of the aqueous buffer is adjusted to ensure the analyte is in a suitable ionic state for retention and separation.

Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength of maximum absorbance for roxatidine acetate being around 280 nm. jfda-online.com For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry detectors.

A typical HPLC method for the determination of roxatidine might have a linear calibration curve over a concentration range of 5 to 1000 ng/mL, with a lower limit of quantitation (LLOQ) of 5 ng/mL. researchgate.netjfda-online.com The precision and accuracy of such methods are generally within 10%. researchgate.net

Interactive Table: Typical HPLC Parameters for Roxatidine Analysis

ParameterValueReference
Column C8 or C18, 5 µm particle size jfda-online.com
Mobile Phase 20 mM KH2PO4 (pH 7.0) and Acetonitrile (5:1, v/v) researchgate.netjfda-online.com
Flow Rate 1.0 mL/min nih.gov
Detection UV at 280 nm jfda-online.com
Injection Volume 50 µL jfda-online.com
Run Time Approximately 10-15 minutes jfda-online.com

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of deuterated compounds like Roxatidine-d10 Acetate Hydrochloride. nih.gov The primary advantage of using deuterated analogs in GC-MS is their utility as internal standards. nih.gov Since deuterated compounds have nearly identical chemical properties to their non-deuterated counterparts, they co-elute or elute very closely, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.gov

The separation in GC is based on the volatility and interaction of the analytes with the stationary phase of the column. Deuterated compounds often exhibit slightly shorter retention times than their protiated (non-deuterated) analogs. nih.gov This phenomenon, known as the "isotope effect," is due to the stronger C-D bond compared to the C-H bond, which can lead to subtle differences in intermolecular interactions. nih.gov

For the analysis of roxatidine and its metabolites by GC-MS, derivatization is often necessary to increase their volatility. The use of Roxatidine-d10 as an internal standard allows for accurate quantification by correcting for any variability in sample preparation and instrument response. nih.govwiley.com

Mass Spectrometry Applications for Isotopic Analysis

Mass spectrometry is a critical technique for the analysis of isotopically labeled compounds, providing detailed information on molecular weight, structure, and isotopic composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites. In the case of this compound, LC-MS/MS allows for the sensitive detection of metabolites in complex biological fluids.

Following oral administration, roxatidine acetate is rapidly metabolized to its active form, roxatidine. jfda-online.com Further metabolism can occur through various pathways. The use of the deuterated parent compound, Roxatidine-d10, greatly aids in the identification of these metabolites. The deuterium (B1214612) atoms act as a distinctive isotopic tag. When analyzing samples by LC-MS/MS, metabolites derived from Roxatidine-d10 will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained in the metabolite structure. This allows for the easy differentiation of drug-related material from endogenous compounds in the biological matrix.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Purity Assessment

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for the high-precision measurement of isotope ratios. nih.govyoutube.com In the context of this compound, IRMS is employed to determine the isotopic purity of the synthesized compound. It is crucial to know the exact degree of deuteration, as this can affect the accuracy of quantitative studies where it is used as an internal standard.

IRMS instruments are designed to precisely measure the ratio of heavy to light isotopes (e.g., D/H). nih.gov The sample is typically combusted or pyrolyzed to convert the compound into simple gases like hydrogen gas (H2 and HD). These gases are then introduced into the mass spectrometer, where the ion beams corresponding to the different isotopic species are measured simultaneously by multiple detectors. This allows for the determination of isotopic enrichment with very high precision. nih.gov

Detection of Deuterium Liberation from Molecular Fragments

During the metabolic process or within the mass spectrometer, deuterium atoms can sometimes be lost from the molecular structure, a phenomenon known as deuterium liberation. nih.govnih.gov The detection of this liberation is important for understanding metabolic pathways and for interpreting mass spectral data correctly.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key tool for observing deuterium liberation. nih.gov When a deuterated ion is selected and fragmented in the collision cell of a tandem mass spectrometer, the resulting fragment ions can be analyzed. If a fragment ion has a mass that is lower than expected, it may indicate the loss of one or more deuterium atoms. By carefully analyzing the fragmentation patterns of both the deuterated and non-deuterated compound, the specific sites of deuterium loss can often be pinpointed. This information can provide valuable insights into the stability of the deuterium label and the fragmentation mechanisms of the molecule. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Isotopic Verification

Spectroscopic methods are indispensable for the detailed characterization of this compound. These techniques provide insights into the molecular structure, confirm the incorporation of deuterium, and help to quantify the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. In the context of deuterated compounds, both proton (¹H) and deuterium (²H) NMR are employed to confirm the positions and extent of deuterium incorporation.

For this compound, the ten deuterium atoms are strategically placed on the piperidine (B6355638) ring. In a ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons on the piperidine ring of the non-deuterated molecule would be absent or significantly diminished. This absence provides strong evidence of successful deuteration at these specific sites.

Conversely, a ²H NMR spectrum would show signals at chemical shifts corresponding to the deuterated positions. The integration of these signals can be used to confirm the isotopic purity. A study of the non-deuterated Roxatidine Acetate Hydrochloride using multinuclear NMR provided a complete assignment of all proton and carbon resonances, which serves as a foundational reference for the analysis of its deuterated counterpart. umich.edu

Detailed Research Findings:

The analysis of this compound by NMR would involve acquiring both ¹H and ²H spectra.

In the ¹H NMR spectrum , the characteristic signals for the piperidine ring protons, which appear in the non-deuterated compound, would be absent. The remaining protons on the molecule (e.g., on the aromatic ring, the propyl chain, and the acetate group) would show their expected chemical shifts and coupling patterns, confirming the integrity of the rest of the molecule.

The ²H NMR spectrum would be the definitive tool for confirming deuterium incorporation. It would display resonance signals at the chemical shifts corresponding to the deuterated positions on the piperidine ring. The presence of these signals and their integration values relative to a known standard would verify the location and extent of deuteration. For instance, ²H-NMR at 400 MHz has been noted as a method for confirming deuterium integration in such compounds.

To illustrate the expected findings, the following interactive data table presents hypothetical ¹H NMR data comparing Roxatidine Acetate Hydrochloride with its d10 analog, highlighting the disappearance of signals upon deuteration.

Table 1: Comparative ¹H NMR Spectral Data of Roxatidine Acetate Hydrochloride and this compound
Proton AssignmentExpected Chemical Shift (δ ppm) in Roxatidine Acetate HClExpected Observation in Roxatidine-d10 Acetate HCl
Piperidine-H (axial)~1.4-1.6Absent
Piperidine-H (equatorial)~2.4-2.6Absent
Ar-H~6.8-7.3Present
-O-CH₂- (propyl)~4.0Present
-CH₂- (propyl, middle)~2.0Present
-N-CH₂- (propyl)~3.3Present
-N-CH₂- (benzyl)~3.5Present
-O-CH₂-C=O~4.5Present
CH₃-C=O~2.1Present

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative determination of pharmaceutical compounds. These methods are based on the principle that a molecule absorbs light at a specific wavelength, and the amount of light absorbed is proportional to the concentration of the substance.

For Roxatidine Acetate Hydrochloride, several UV and visible spectrophotometric methods have been developed for its estimation in pharmaceutical formulations. asianpubs.orgresearchgate.netasianpubs.orgijpsonline.com

Detailed Research Findings:

UV Spectrophotometry: In the UV region, Roxatidine Acetate Hydrochloride exhibits a maximum absorbance (λmax) at approximately 208 nm in distilled water. asianpubs.orgasianpubs.org Another study reported a λmax of 280 nm in 0.1 N HCl. bepls.com This property allows for the direct quantification of the compound in solution. The method has been shown to obey Beer's law in specific concentration ranges, indicating a linear relationship between absorbance and concentration. asianpubs.orgbepls.com

Visible Spectrophotometry: Colorimetric methods have also been developed. One such method involves the reaction of Roxatidine Acetate Hydrochloride with Folin-Ciocalteu (FC) reagent in an alkaline medium to form a blue-colored chromogen with a λmax at 750 nm. asianpubs.orgasianpubs.org Another method is based on the formation of a yellow-colored ion-pair complex with bromophenol blue, which is measured at 422 nm. ijpsonline.com A further method involves the reaction with hydroxylamine (B1172632) hydrochloride to form a hydroxamic acid, which then forms a reddish-brown complex with ferric chloride, measured at 511 nm. ijpsonline.com

Relevance to d10 Analysis:

It is crucial to note that the deuteration of the piperidine ring in this compound is not expected to significantly alter the electronic structure of the chromophores in the molecule (primarily the phenoxy group). Therefore, the UV-Visible absorption spectrum of the d10 analog is expected to be virtually identical to that of the non-deuterated compound.

Consequently, while spectrophotometric methods are not suitable for distinguishing between the deuterated and non-deuterated forms or for determining the isotopic purity, they remain highly relevant and valuable for:

Quantifying the total concentration of the compound in a solution, irrespective of its isotopic composition.

Assessing the stability of the compound over time by monitoring for any changes in its absorption spectrum.

The following interactive data table summarizes the reported spectrophotometric methods for Roxatidine Acetate Hydrochloride, which are applicable for the determination of the total concentration of its d10 analog.

Table 2: Spectrophotometric Methods for the Determination of Roxatidine Acetate Hydrochloride
MethodReagent(s)Solvent/Mediumλmax (nm)Linearity Range (µg/mL)Reference
UVNoneDistilled Water2085-40 asianpubs.orgasianpubs.org
UVNone0.1 N HCl28030-180 bepls.com
VisibleFolin-Ciocalteu Reagent, NaOHAqueous75025-100 asianpubs.orgasianpubs.org
VisibleBromophenol BlueAcid Phthalate Buffer/Chloroform4222-15 ijpsonline.com
VisibleHydroxylamine HCl, FeCl₃Aqueous51150-300 ijpsonline.com

Metabolic Pathway Investigations of Roxatidine D10 Acetate Hydrochloride in Preclinical Models

Comparative Metabolism of Roxatidine-d10 Acetate (B1210297) Hydrochloride and its Non-Deuterated Analog

Comparative metabolic studies of Roxatidine-d10 Acetate Hydrochloride and its non-deuterated form, Roxatidine (B1205453) Acetate Hydrochloride, have been instrumental in understanding the sites of metabolic attack and the species-specific differences in its biotransformation. These studies have been conducted in various preclinical models, primarily in rats and dogs, utilizing both in vivo and in vitro methodologies.

In vivo studies in rats and dogs have revealed that Roxatidine Acetate Hydrochloride undergoes extensive metabolism. The co-administration of radiolabeled (¹⁴C) Roxatidine Acetate Hydrochloride and its deuterated analog, this compound (labeled with ten deuterium (B1214612) atoms on the piperidine (B6355638) ring), has facilitated the identification of numerous urinary metabolites. nih.gov

In both rats and dogs, the primary metabolic pathways involve oxidation of the piperidine ring. nih.govnih.gov However, notable species differences have been observed. For instance, certain metabolites found in rats were not detected in dogs, indicating different enzymatic activities or pathway preferences between the two species. nih.govresearchgate.net The major metabolites identified in the urine of both species include hydroxylated and oxidized derivatives of the piperidine moiety. nih.gov

The use of gas chromatography-mass spectrometry (GC-MS) has been pivotal in the identification and structural elucidation of the deuterated metabolites of this compound. nih.gov In studies using rat and dog liver homogenates, two primary oxygenated metabolites of the piperidine ring were identified. nih.govresearchgate.net

M1 (3-hydroxypiperidine derivative): This metabolite results from the hydroxylation of the piperidine ring at the 3-position. It has been detected in both rat and dog models. nih.govresearchgate.net

M2 (2-oxopiperidine derivative): This metabolite is formed through the oxidation of the piperidine ring at the 2-position. Interestingly, M2 was isolated from rat liver homogenates but was not found in dog liver homogenates, highlighting a significant species difference in the metabolic pathway. nih.govresearchgate.net

The structural characterization of these metabolites confirmed that the piperidine ring is a primary site for metabolic transformation.

Table 1: Major Deuterated Metabolites of this compound Identified in Preclinical Models

Metabolite IDChemical NameAnimal Model(s)
M13-hydroxypiperidine (B146073) derivativeRat, Dog
M22-oxopiperidine derivativeRat

Deuterium Liberation Mechanisms and Metabolic Fate

A significant and unexpected finding in the metabolism of this compound is the loss of multiple deuterium atoms from the piperidine ring during its biotransformation. This observation points towards complex enzymatic mechanisms that go beyond simple hydroxylation.

Analysis of the oxygenated metabolites from the piperidine ring, such as the 3-hydroxy (a derivative of M-3) and 2-oxo (a derivative of M-4) metabolites, revealed an unexpected loss of three or four deuterium atoms from the deuterated piperidine ring. nih.gov This finding suggests that the hydroxylation process is not a straightforward insertion of an oxygen atom but likely involves intermediate steps that facilitate hydrogen/deuterium exchange or abstraction.

The formation of the oxidative metabolites of the piperidine ring is catalyzed by cytochrome P-450 enzymes. nih.govresearchgate.net This was confirmed by in vitro experiments where the formation of these metabolites was inhibited by carbon monoxide, a known inhibitor of cytochrome P-450. nih.govresearchgate.net The liberation of deuterium is intrinsically linked to the action of these enzymes.

The mechanism likely involves an initial abstraction of a deuterium atom by the activated cytochrome P-450 species to form a radical intermediate. This is a common step in the hydroxylation of C-H bonds. The unexpected loss of multiple deuterium atoms could be explained by subsequent rearrangements or further enzymatic processing of the initial metabolite. While the precise, step-by-step pathway for the loss of three to four deuterium atoms has not been fully detailed, it is evident that the cytochrome P-450-mediated oxidation of the piperidine ring is the central process driving this deuterium liberation.

Kinetic Isotope Effects (KIE) on Enzymatic Biotransformations

The replacement of hydrogen with deuterium creates a stronger chemical bond, which can slow down the rate of reactions where C-H bond cleavage is the rate-limiting step. This phenomenon, the kinetic isotope effect (KIE), provides strong evidence for the mechanisms of enzymatic reactions.

In the metabolism of this compound, a significant KIE has been observed in the formation of the piperidine ring metabolites. nih.gov The deuterium isotope effect (H/D) was measured by comparing the formation of the metabolites from an equimolar mixture of the deuterated and non-deuterated compounds.

Table 2: Kinetic Isotope Effect (H/D) on the Formation of Roxatidine Metabolites

MetaboliteAnimal ModelDeuterium Isotope Effect (H/D)
M1 (3-hydroxypiperidine derivative)Rat1.34
M2 (2-oxopiperidine derivative)Rat1.47
M1 (3-hydroxypiperidine derivative)Dog1.69

The observed KIE values, which are greater than 1, indicate that the cleavage of the C-H/C-D bond on the piperidine ring is at least partially rate-determining in the formation of these metabolites. nih.govresearchgate.net The different KIE values between rats and dogs for the formation of M1 also suggest potential differences in the active site or conformation of the cytochrome P-450 enzymes involved in the metabolism of Roxatidine in these species. nih.govresearchgate.net

Analysis of Primary and Secondary Isotope Effects on Metabolic Conversion Rates

The kinetic isotope effect (KIE) quantifies the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This effect is a cornerstone for understanding how deuteration impacts drug metabolism. KIEs are categorized as primary or secondary.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For drug metabolism, this typically involves the enzymatic cleavage of a C-H bond, which is often a rate-limiting step. Replacing this hydrogen with deuterium can substantially slow down the reaction, with observed kH/kD (the ratio of the rate constant for the light and heavy isotopologues) values often ranging from 1 to 8. libretexts.org

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). columbia.edumdpi.com They arise from changes in the vibrational environment of the transition state compared to the ground state, such as changes in hybridization. princeton.edu

In preclinical studies involving the administration of this compound (RA-d10) to rats and dogs, both primary and secondary isotope effects were observed on the in vivo metabolic conversion rate. nih.gov The deuteration in RA-d10 is located on the piperidine ring. nih.gov Hydroxylation of this ring is a key metabolic pathway. The cleavage of a C-D bond on the piperidine ring during this hydroxylation process would be subject to a primary kinetic isotope effect, leading to a decreased rate of formation for hydroxylated metabolites like M-3 and M-4. nih.gov

Table 1: Illustrative Isotope Effects on this compound Metabolism

Metabolic ParameterDescriptionObserved Effect in Preclinical Models
Primary KIE Reduced rate of C-D bond cleavage at the piperidine ring during hydroxylation.A significant decrease was noted in the formation rate of metabolites hydroxylated on the piperidine ring (e.g., M-3, M-4). nih.gov
Secondary KIE Altered reaction rates due to isotopic substitution at positions not directly undergoing bond cleavage.A measurable effect on the overall in vivo conversion rate was observed. nih.gov

Impact of Deuteration on Cytochrome P450 (CYP)-Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs. plos.org The metabolism of the parent compound, Roxatidine Acetate, involves CYP enzymes. ontosight.ainih.gov Specifically, studies with human liver microsomes have identified that CYP2A6 and CYP2D6 are primary catalysts for the metabolism of roxatidine's metabolites. nih.govthieme-connect.com CYP2A6 is primarily involved in the conversion of metabolite M-4 to M-5, while CYP2D6 catalyzes the formation of M-2 and M-3 from M-5. nih.gov

Deuteration can have a profound impact on CYP-mediated metabolism. Since many CYP-catalyzed reactions, such as hydroxylation and N-dealkylation, involve the cleavage of a C-H bond as a rate-limiting step, substituting hydrogen with deuterium can significantly slow these metabolic pathways. nih.gov This attenuation of CYP-mediated metabolism is a primary driver for using deuteration to improve a drug's pharmacokinetic profile. nih.gov

For this compound, the deuteration of the piperidine ring directly affects its susceptibility to oxidation by CYP enzymes. The observed primary kinetic isotope effect on the formation of hydroxylated piperidine ring metabolites is a direct consequence of the reduced rate of CYP-catalyzed C-D bond cleavage. nih.gov While Roxatidine Acetate itself is considered to have a lower inhibitory potency on drug-metabolizing enzymes compared to other H2-receptor antagonists like cimetidine, its metabolites are substrates for specific CYP isozymes. nih.govnih.gov The deuteration in RA-d10 would therefore be expected to decrease the clearance rate of metabolites whose metabolic pathways depend on CYP2A6 and CYP2D6-mediated hydroxylation of the piperidine moiety.

Metabolic Shunting and Altered Metabolite Profiles Induced by Deuteration

Formation of Novel Metabolites and their Characterization in Deuterated Systems

A fascinating and unexpected finding in the metabolism of this compound was the significant loss of deuterium atoms from the piperidine ring of certain metabolites. nih.gov Analysis of the oxygenated metabolites M-3 and M-4 revealed an unexpected loss of three or four deuterium atoms from the supposedly stable d-10 piperidine ring. nih.gov

This finding suggests that the metabolic process is more complex than a simple hydroxylation. The loss of multiple deuterium atoms points towards the formation of novel or unexpected intermediate metabolites. The enzymatic process might involve the formation of an unstable intermediate that subsequently rearranges, leading to the elimination of deuterium. For instance, the formation of a cation-radical intermediate by CYP enzymes could be followed by a series of rearrangements and deprotonation/de-deuteronation steps before the final hydroxylated product is formed.

The characterization of these partially deuterated metabolites was facilitated by the co-administration of 14C-labeled and d-10 labeled Roxatidine Acetate, which allowed for isolation and identification using gas chromatography-mass spectrometry (GC/MS). nih.gov The mass shifts observed in the mass spectra of these metabolites confirmed the loss of specific numbers of deuterium atoms. This phenomenon not only highlights a unique aspect of Roxatidine-d10's metabolism but also underscores the potential for deuteration to unveil previously unobserved metabolic pathways and lead to the formation of novel metabolic products.

Research Applications of Roxatidine D10 Acetate Hydrochloride in Mechanistic Studies and Drug Development

Elucidation of Reaction Mechanisms and Enzymatic Catalysis

The substitution of hydrogen with deuterium (B1214612) atoms in Roxatidine-d10 Acetate (B1210297) Hydrochloride provides a powerful method for probing the intricacies of chemical reactions and enzyme-catalyzed transformations.

Utilizing Kinetic Isotope Effects to Delineate Rate-Limiting Steps

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction. In the context of Roxatidine-d10 Acetate Hydrochloride, the deuterium substitution on the piperidine (B6355638) ring has been instrumental in elucidating its metabolic pathways.

Studies involving the incubation of an equimolar mixture of roxatidine (B1205453) acetate hydrochloride and its d10-labeled counterpart with rat and dog liver homogenates have revealed significant deuterium isotope effects on the formation of its metabolites. nih.gov The formation of oxygenated metabolites on the piperidine ring is catalyzed by cytochrome P-450 enzymes. nih.gov The observed H/D isotope effects indicate that the cleavage of a C-H bond is involved in the rate-limiting step of these metabolic reactions. nih.gov

Specifically, in rats, the deuterium isotope effect (kH/kD) for the formation of the 3-hydroxypiperidine (B146073) derivative (M1) was 1.34, and for the 2-oxopiperidine derivative (M2) was 1.47. nih.gov In dogs, the isotope effect for the formation of M1 was 1.69. nih.gov These values, being greater than 1, confirm that the C-H bond cleavage at the site of deuteration is a rate-limiting or partially rate-limiting step in the metabolic oxidation of the piperidine ring. nih.gov In vivo studies in rats and dogs have also demonstrated isotope effects on the conversion rate of roxatidine. nih.gov

Table 1: Deuterium Isotope Effect (kH/kD) on the in vitro Metabolism of Roxatidine Acetate This table is based on data from a study on the metabolism of roxatidine acetate hydrochloride in rat and dog liver homogenates. nih.gov

Animal ModelMetaboliteDeuterium Isotope Effect (kH/kD)
Rat3-hydroxypiperidine derivative (M1)1.34
Rat2-oxopiperidine derivative (M2)1.47
Dog3-hydroxypiperidine derivative (M1)1.69

Probing Enzyme-Substrate Interactions with Deuterated Substrates

Deuterated ligands are valuable tools for investigating the subtle yet critical interactions between a drug molecule and its biological target. While specific studies on this compound for probing enzyme-substrate interactions beyond its metabolism are not extensively documented, the principles derived from studies with other deuterated histamine (B1213489) H2 receptor ligands can be applied.

The histamine H2 receptor is a G-protein coupled receptor (GPCR), and the binding of ligands to this receptor involves a network of non-covalent interactions, with hydrogen bonding playing a crucial role. mdpi.complos.orgdoaj.orgmdpi.comnih.gov Deuteration can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect, which can in turn affect the binding affinity of a ligand for its receptor. mdpi.comdoaj.orgmdpi.comnih.gov

By comparing the binding affinities of deuterated and non-deuterated ligands, researchers can gain insights into the specific hydrogen bonds that are critical for receptor binding and activation. For instance, studies on the binding of deuterated histamine and its analogs to the H2 receptor have shown that deuteration can either increase or decrease binding affinity, depending on the specific interactions involved. mdpi.comdoaj.orgnih.gov This information is invaluable for understanding the molecular basis of ligand recognition and can guide the design of new drugs with improved affinity and selectivity. The use of deuterated ligands like this compound could therefore be a powerful strategy to map the hydrogen-bonding network within the H2 receptor binding pocket and to understand the conformational changes that lead to receptor activation or inhibition.

Preclinical Pharmacokinetic (PK) Studies in Animal Models

The use of deuterated compounds is a well-established strategy in preclinical drug development to investigate the pharmacokinetic properties of a new chemical entity.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animals

Studies on the metabolism of roxatidine acetate hydrochloride have been conducted in rats and dogs. nih.gov The co-administration of 14C-labeled roxatidine and Roxatidine-d10 has facilitated the identification of numerous urinary metabolites. nih.gov The major metabolic pathways involve hydroxylation of the piperidine and aromatic rings. nih.gov The use of the deuterated compound in these studies helps in tracking the metabolic pathways and identifying the sites of metabolic attack. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can determine if deuteration shunts metabolism towards alternative pathways. nih.gov

Evaluation of Deuteration Effects on Animal Systemic Clearance and Half-Life

Deuteration can have a significant impact on the systemic clearance and half-life of a drug. nih.govresearchgate.netresearchgate.net The primary mechanism for this is the kinetic isotope effect, which can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govresearchgate.net This reduction in metabolic rate can lead to a decrease in systemic clearance and a corresponding increase in the drug's half-life. nih.govresearchgate.netresearchgate.net

Application as an Internal Standard in Quantitative Bioanalysis

One of the most common and critical applications of this compound is its use as an internal standard in quantitative bioanalysis. aptochem.comscispace.comlcms.czncn.gov.pl In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotopically labeled internal standard is considered the gold standard for accurate and precise quantification of an analyte in a complex biological matrix like plasma or urine. aptochem.comscispace.com

The ideal internal standard co-elutes with the analyte and has similar ionization efficiency and extraction recovery. aptochem.comscispace.com Because this compound has nearly identical physicochemical properties to the non-deuterated roxatidine, it serves as an excellent internal standard. Its slightly higher mass allows it to be distinguished from the analyte by the mass spectrometer, while its similar behavior during sample preparation and analysis helps to correct for any variability in the analytical process. aptochem.com

The use of a deuterated internal standard is crucial for developing robust and reliable bioanalytical methods that meet the stringent requirements of regulatory agencies for pharmacokinetic and bioequivalence studies. nih.govnih.govich.orgnih.govresearchgate.neteuropa.eufda.govjfda-online.comfda.gov

Table 2: Key Validation Parameters for a Bioanalytical Method Using a Deuterated Internal Standard This table outlines the typical parameters that are evaluated during the validation of a bioanalytical method intended for regulatory submission, in accordance with ICH M10 guidelines. ich.orgeuropa.eufda.govfda.gov

Validation ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.
Accuracy The closeness of the determined value to the nominal or known true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Use of this compound in Mass Spectrometry-Based Assays

The stable, non-radioactive isotopic labels in this compound make it an ideal internal standard for mass spectrometry (MS) based assays, particularly those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). In drug metabolism studies, the co-administration of a deuterated compound like this compound with the non-labeled drug substance facilitates the identification of metabolites. nih.gov A study utilizing GC/MS in rats and dogs involved the co-administration of ¹⁴C-labeled Roxatidine Acetate and Roxatidine-d10 to expedite the isolation and identification of 15 different urinary metabolites. nih.gov The known mass shift of +10 atomic mass units allows for the clear distinction between the parent drug and its metabolites from the internal standard in the resulting mass spectra.

Furthermore, this compound is indispensable for quantitative bioanalysis, such as determining the concentration of the active metabolite, roxatidine, in biological matrices like human plasma. nih.govresearchgate.net In these assays, a known quantity of the deuterated standard is added to the sample at an early stage of preparation. The ratio of the MS signal of the analyte (roxatidine) to the signal of the internal standard (roxatidine-d10) is used to construct the calibration curve and quantify the analyte's concentration. This ratiometric approach corrects for analyte loss during sample extraction and inconsistencies in instrument response. nih.gov

Precision and Accuracy Enhancements in Analytical Methodologies

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical method development, significantly enhancing the precision and accuracy of quantitative assays. By mimicking the analyte throughout the analytical process—from extraction to ionization in the mass spectrometer—it effectively normalizes variations that can occur.

A validated LC-MS method for the determination of roxatidine in human plasma, which would typically employ a deuterated internal standard for optimal performance, demonstrates the high degree of precision and accuracy achievable. nih.gov The reported intra- and inter-day precision values were within 8.8%, while accuracy ranged from 102.3% to 110.0%. nih.gov These figures underscore the reliability of such methods, which are crucial for pharmacokinetic studies and clinical trials. nih.govresearchgate.net The ability of the deuterated standard to compensate for matrix effects—the phenomenon where other components in a biological sample can suppress or enhance the ionization of the analyte—is particularly vital for achieving accurate quantification. nih.gov

ParameterIntra-day AssayInter-day Assay
Accuracy Range (%)103.4 - 108.8102.3 - 110.0
Precision Range (%)3.3 - 8.85.3 - 6.2
nih.gov

Investigation of Pharmacodynamic Mechanisms in Cell-Based and Animal Models

While the deuterated form, this compound, is the analytical tool, the pharmacodynamic effects are investigated using the non-labeled compound, Roxatidine Acetate Hydrochloride, and its active metabolite, roxatidine. These studies have revealed mechanisms of action beyond its primary function as a histamine H₂ receptor antagonist, particularly in the realms of inflammation and cellular signaling.

Cellular Signaling Pathway Analysis (e.g., NF-κB, MAPK)

Research has demonstrated that roxatidine can modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. These pathways are central regulators of the cellular response to inflammatory stimuli.

In human mast cells (HMC-1), roxatidine was found to suppress the expression of inflammatory cytokines by attenuating the nuclear translocation of NF-κB and inhibiting the phosphorylation of components in the p38 MAPK pathway. nih.gov Similarly, in a study involving macrophages sensing breast implant materials, roxatidine was shown to inhibit fibrosis by preventing the activation of both NF-κB and p38/MAPK signaling. nih.gov The anti-atopic dermatitis effects of Roxatidine Acetate Hydrochloride in human keratinocytes have also been linked to the suppression of the NF-κB signaling cascade. frontiersin.org These findings suggest that roxatidine's therapeutic effects may be partly mediated by its ability to downregulate these pro-inflammatory signaling pathways. nih.govnih.govresearchgate.net

Model SystemSignaling Pathway InhibitedKey Finding
Human Mast Cells (HMC-1)NF-κB, p38 MAPKSuppressed inflammatory cytokine expression. nih.gov
MacrophagesNF-κB, p38 MAPKInhibited fibrosis by blocking pathway activation. nih.gov
Human Keratinocytes (HaCaT)NF-κBAssociated with anti-atopic dermatitis effects. frontiersin.org

Anti-inflammatory and Antitumor Activity Investigations in Preclinical Settings

The modulation of signaling pathways by roxatidine translates into observable anti-inflammatory and, potentially, antitumor activities in preclinical models.

Anti-inflammatory Activity: In a mouse model of atopic dermatitis, oral administration of Roxatidine Acetate Hydrochloride led to a significant reduction in skin inflammation, dermatitis scores, and levels of immunoglobulin E, histamine, and inflammatory cytokines like IL-6. frontiersin.org Further studies have shown that roxatidine can attenuate mast cell-mediated allergic inflammation. nih.gov In animal models of anaphylaxis, roxatidine suppressed the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov This body of evidence indicates a broader anti-inflammatory and anti-allergic potential for roxatidine beyond its gastric acid-suppressing effects. nih.govfrontiersin.org

Preclinical ModelEffect of Roxatidine/Roxatidine Acetate HCl
Atopic Dermatitis Mouse ModelDecreased levels of IgE, histamine, and IL-6; reduced skin inflammation. frontiersin.org
Anaphylaxis Mouse ModelSuppressed production of TNF-α, IL-6, and IL-1β. nih.gov
Contact Hypersensitivity ModelReduced ear swelling and cytokine production. nih.gov

Antitumor Activity: Preliminary preclinical evidence suggests that Roxatidine Acetate Hydrochloride may possess antitumor properties. In one study, the oral administration of roxatidine acetate was found to suppress the growth of Colon 38 tumor implants in mice, indicating a potential for this compound in cancer research. medchemexpress.com

Future Perspectives in Roxatidine D10 Acetate Hydrochloride Research and Deuterated Pharmaceuticals

Development of Novel Deuteration Methodologies for Complex Molecules

The synthesis of deuterated compounds, particularly for complex drug molecules, is a critical area of ongoing research. While early methods for deuteration existed, recent advancements have focused on achieving higher selectivity, efficiency, and scalability. mdpi.com The development of novel methodologies is crucial for expanding the library of deuterated compounds available for therapeutic testing.

Recent progress includes the use of transition metal catalysts, such as palladium and iridium, to facilitate hydrogen-deuterium (H-D) exchange reactions. mdpi.com For instance, a method utilizing a palladium catalyst on carbon with D2O as the deuterium (B1214612) source has shown promise for the selective deuteration of organic molecules. mdpi.com Another innovative approach involves the use of acetone-d6 (B32918) as a deuterium source catalyzed by B(C6F5)3 for the deuteration of β-amino C-H bonds found in many N-alkylamine-based pharmaceuticals. alfa-chemistry.com

Electrocatalysis integrated with boron cluster-mediated hydrogen-atom transfer represents a cutting-edge platform for the rapid deuteration of C(sp³)–H bonds in complex molecules like natural products and pharmaceuticals. researchgate.net These advanced methods offer greater control over the site of deuteration, which is essential for optimizing the desired pharmacokinetic effects and avoiding unintended consequences.

Table 1: Novel Deuteration Methodologies

Methodology Catalyst/Reagent Deuterium Source Key Advantages
Transition Metal-Catalyzed H-D Exchange Palladium on carbon (Pd/C) D₂O Site-selectivity, moderate to good yields. mdpi.com
Boron-Catalyzed Deuteration B(C₆F₅)₃ Acetone-d₆ Efficient deuteration of β-amino C-H bonds in N-alkylamines. alfa-chemistry.com
Electrocatalytic Deuteration Boron cluster-mediated D₂O Rapid (<10 min) deuteration of complex molecules with broad substrate compatibility. researchgate.net
Base-Mediated Deuteration Potassium hydroxide (B78521) (KOH) DMSO-d₆ High deuterium incorporation at specific positions under conventional heating. acs.org

Computational Approaches for Predicting Deuterium Isotope Effects and Metabolic Outcomes

The effects of deuteration on a drug's metabolism and pharmacokinetics can be complex and are not always predictable. nih.govnih.gov Therefore, computational modeling has become an indispensable tool for guiding the design and development of deuterated drugs. These approaches help in predicting the potential benefits of deuteration and identifying the optimal positions for isotopic substitution.

Molecular docking studies can simulate the binding of a deuterated drug to metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes, to predict how deuteration might alter metabolic pathways. nih.gov For example, molecular modeling of a chemotype with CYP3A4 helped predict metabolic switching, indicating the need for deuteration at multiple sites to achieve the desired pharmacokinetic enhancement. nih.gov

Density Functional Theory (DFT) calculations are another powerful tool for analyzing deuterium isotope effects on molecular structures and properties. mdpi.com DFT can be used to calculate changes in chemical shifts and hydrogen bond patterns upon deuteration, providing insights into the structural consequences of isotopic substitution. mdpi.com Furthermore, computational tools are being developed to analyze data from hydrogen-deuterium exchange mass spectrometry (HDX-MS), which provides experimental data on protein structure and dynamics that can be used to refine computational models. amsterdamumc.nlacs.org

Predictive AI models are also on the horizon, with the potential to learn from existing HDX-MS data to identify allosteric regulation in novel proteins, offering a glimpse into the future of predictive modeling in deuterated drug development. amsterdamumc.nl

Exploration of New Therapeutic Applications for Deuterated Compounds Beyond Traditional Targets

Deuteration not only offers a strategy to improve existing drugs but also opens avenues for exploring new therapeutic applications. By altering a drug's pharmacokinetic profile, deuterated compounds may become suitable for indications where the original drug was not effective or had an unfavorable dosing regimen.

Several deuterated drugs have been investigated for new therapeutic uses. For example, AVP-786, a deuterated version of dextromethorphan, is in clinical trials for treating agitation in Alzheimer's disease. venable.com Similarly, CTP-543, a deuterated form of ruxolitinib, is being developed for alopecia areata. alfa-chemistry.com These examples highlight the potential to reposition deuterated compounds for new diseases.

In the context of a compound like roxatidine (B1205453) acetate (B1210297), a histamine (B1213489) H2 receptor antagonist used for gastric ulcers, a deuterated version could potentially offer an improved profile for this indication. nih.govnih.gov Furthermore, given recent findings on the anti-inflammatory and skin-barrier-protecting effects of roxatidine acetate in models of atopic dermatitis, a deuterated analog like Roxatidine-d10 Acetate Hydrochloride could be explored for enhanced efficacy or a more favorable dosing schedule in dermatological applications. nih.govfrontiersin.org The exploration of new mechanisms of action is another exciting frontier, as deuteration may in some cases affect the interaction between a drug and its target.

Table 2: Examples of Deuterated Drugs in Development for New Applications

Deuterated Drug Original Drug New Indication Development Phase
AVP-786 Dextromethorphan Agitation in Alzheimer's disease Phase III venable.com
CTP-543 Ruxolitinib Alopecia areata Phase II alfa-chemistry.com
DRX-065 Pioglitazone Non-alcoholic steatohepatitis Phase I alfa-chemistry.com
Deucravacitinib (Novel) Psoriasis Approved

Regulatory and Intellectual Property Considerations in Deuterated Drug Research and Development

The development of deuterated drugs involves unique regulatory and intellectual property (IP) challenges and opportunities. From a regulatory perspective, the US Food and Drug Administration (FDA) considers deuterated versions of existing drugs as new chemical entities (NCEs). venable.comsalamandra.net This designation can provide five years of market exclusivity, which is a significant commercial incentive. venable.comsalamandra.net

The "deuterium switch" strategy, where a company develops a deuterated version of an existing drug, has become a viable life-cycle management tool. venable.com A notable example is Austedo® (deutetrabenazine), the first deuterated drug approved by the FDA, which was approved for the same indication as its non-deuterated counterpart but with a more favorable dosing regimen. alfa-chemistry.comresearchgate.net The approval of Austedo® demonstrated that a deuterated drug can rely on the safety and efficacy data of the original drug, potentially streamlining the development process through pathways like the 505(b)(2) application. salamandra.net

However, the IP landscape for deuterated drugs is complex. Patent applications for deuterated compounds often face "obviousness" rejections from patent examiners, who may argue that it is obvious to try deuterating a known drug to improve its properties. nih.gov To overcome these challenges, companies must provide evidence that the effects of deuteration were unexpected and not predictable. nih.govvenable.com This can include demonstrating that deuteration led to an unexpectedly large improvement in pharmacokinetics, a reduction in a specific toxic metabolite, or even a detrimental effect at other positions. venable.com

As the field matures, the patentability of deuterated drugs will continue to be a key area of focus. A thorough understanding of the patent landscape is crucial for companies investing in the research and development of these innovative medicines. venable.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity and stability of Roxatidine-d10 Acetate Hydrochloride in experimental settings?

  • Methodology : Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Key parameters include a C18 column, mobile phase composed of ethanol (99.5%), hexane, and acetic acid (100%) under isocratic conditions, and a flow rate adjusted to achieve a retention time of ~10 minutes for this compound . For stability testing, monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) and quantify impurities using a validated protocol with a limit of ≤0.5% for related substances .

Q. How should this compound be stored to maintain chemical integrity during long-term studies?

  • Methodology : Store lyophilized powder at -20°C for up to six months. For short-term use (≤2 weeks), dissolved aliquots in DMSO or ethanol can be kept at 2–4°C . Avoid freeze-thaw cycles to prevent hydrolysis or deuterium exchange . Stability studies indicate that exposure to temperatures >25°C increases the risk of deacetylation, necessitating inert atmosphere storage (e.g., argon) for sensitive applications .

Q. What solubility characteristics must be considered when formulating this compound for in vitro assays?

  • Methodology : The compound is highly soluble in DMSO (71 mg/mL) , water (71 mg/mL) , and ethanol (10 mg/mL) . For cell-based studies, prepare stock solutions in DMSO at ≤10 mM to avoid solvent toxicity. Validate solubility empirically via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can this compound be employed as an internal standard in quantitative pharmacokinetic (PK) studies?

  • Methodology : Use deuterated Roxatidine-d10 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in LC-MS/MS. Spike samples with a fixed concentration (e.g., 50 ng/mL) and validate method accuracy via calibration curves (1–500 ng/mL). Ensure chromatographic separation from non-deuterated Roxatidine using a phenyl-hexyl column to resolve isotopic peaks .

Q. What experimental design is optimal for evaluating the bioequivalence of this compound in sustained-release formulations?

  • Methodology : Conduct a randomized, two-period crossover study in healthy volunteers (n ≥ 36) under fasting/fed conditions. Collect serial blood samples over 24 hours post-dosing. Quantify the active metabolite (roxatidine) via LC-MS/MS, focusing on AUC0–t, Cmax, and t1/2. Apply non-compartmental analysis and statistical equivalence testing (90% CI within 80–125%) .

Q. What mechanisms underlie the anti-inflammatory effects of this compound in non-gastrointestinal models, such as atopic dermatitis (AD)?

  • Methodology : In Dfb-induced AD murine models, administer Roxatidine-d10 (10–50 mg/kg/day) orally. Assess skin barrier recovery via immunohistochemistry (filaggrin expression) and ELISA (IgE, TNF-α, IL-6). Mechanistic studies in HaCaT keratinocytes should include siRNA knockdown of aryl hydrocarbon receptor (AhR) or sirtuin1 (SIRT1) to confirm pathway involvement .

Q. How can inter-laboratory variability in this compound quantification be minimized?

  • Methodology : Implement system suitability tests (SST) during HPLC runs, including column efficiency (N ≥ 2000 plates), tailing factor (≤2.0), and resolution (≥1.5 between Roxatidine and closest impurity). Use certified reference standards (e.g., USP-grade) and cross-validate methods via inter-lab round-robin trials .

Methodological Notes

  • Contradiction Handling : If discrepancies arise in stability data (e.g., degradation rates), re-evaluate storage conditions using differential scanning calorimetry (DSC) to identify phase transitions or hydrate formation .
  • Safety Protocols : Follow OSHA guidelines for handling deuterated compounds: use nitrile gloves (tested against dimethyl sulfoxide), fume hoods for powder weighing, and ethanol-based decontamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.